N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-22-14-18(17-9-5-6-10-19(17)22)21-20(24)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBZGOUOYBKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, is a derivative of indole and pyrimidine. Indole derivatives have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities. On the other hand, substituted pyrimidines are of great interest due to their diverse biological activities such as HIV-1 inhibition, anti-bacterial, anticancer, and anti-inflammatory activities.
Mode of Action
Based on the inhibitory effect of ca-4 analogues and indoles on tubulin polymerization, it is suggested that this compound might interact with tubulin, a protein that is crucial for cell division.
Biochemical Pathways
The compound may affect the pathway of tubulin polymerization, which is essential for cell division. By inhibiting this process, the compound could potentially halt the proliferation of cells, which could be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer.
Result of Action
The result of the compound’s action would depend on its exact mode of action and the pathways it affects. If it indeed inhibits tubulin polymerization, it could potentially stop cell division and growth. This could result in the death of rapidly dividing cells, such as cancer cells.
Biological Activity
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, a compound with significant structural complexity, is part of a broader class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.4 g/mol. The compound features an indole moiety fused with a dihydroisoquinoline structure, which is known to enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 899753-76-5 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives. For instance, indole-based compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . In particular, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against resistant strains like MRSA .
Anticancer Activity
The anticancer properties of indole derivatives are well-documented. Research indicates that N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, certain synthesized compounds showed IC50 values below 10 µM against A549 lung cancer cells, indicating potent cytotoxicity . The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest.
Cytotoxicity and Selectivity
The cytotoxicity profile of these compounds suggests selective toxicity towards cancer cells compared to normal cells. For instance, studies report that some derivatives preferentially suppress rapidly dividing tumor cells while sparing non-cancerous fibroblasts . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Study on Antitubercular Activity
In a notable study evaluating the antitubercular activity of similar compounds, it was found that certain derivatives inhibited the growth of M. tuberculosis H37Rv effectively over extended periods. The compound's ability to maintain activity at low concentrations (10 µg/mL) over several weeks underscores its potential as a candidate for further development in treating tuberculosis .
Evaluation Against Fungal Pathogens
Another study assessed the antifungal activity of related indole derivatives against Candida albicans , revealing moderate to high efficacy with MIC values ranging from 7.80 to 62.50 µg/mL . This highlights the versatility of these compounds in targeting both bacterial and fungal pathogens.
Comparison with Similar Compounds
Key Observations :
- The ethylindole group in the target compound may balance lipophilicity and steric effects compared to bulkier benzyl (BPIQC) or sulfonyl (–5) substituents .
- Electron-withdrawing groups (e.g., fluorine in ) or polar moieties (e.g., oxadiazole in ) can modulate target affinity and metabolic stability .
Key Observations :
- The target compound’s indole group may favor interactions with aromatic residues in MAO or ChE active sites, similar to BPIQC’s benzyl moiety .
- Lack of cytotoxicity in BPIQC derivatives suggests a favorable safety profile for the dihydroisoquinoline-carboxamide scaffold .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s molecular weight (~349 g/mol) and moderate LogP align with Lipinski’s rules for drug-likeness, suggesting oral bioavailability .
- Ethyl substitution on indole may reduce metabolic degradation compared to smaller alkyl groups .
Structure-Activity Relationship (SAR) Insights
- Carboxamide Linkage : Critical for hydrogen bonding with enzyme active sites (e.g., MAO-A Tyr 444 or BChE His 438) .
- Aromatic Substituents : Indole (target compound) and benzyl (BPIQC) groups enhance π–π stacking, but ethyl substitution may reduce steric hindrance compared to bulkier groups .
- Electron-Withdrawing Groups: Fluorine () or cyano () substituents can increase target affinity by modulating electron density .
Preparation Methods
Cyclization of N-Boc-Protected Carbamates
Hwang et al. demonstrated that N-Boc-(β-arylethyl)carbamates undergo cyclization using triflic anhydride (Tf~2~O) and 2-chloropyridine to generate isocyanate intermediates, which subsequently form dihydroisoquinolinones. Adapting this method:
- Starting Material : N-Boc-(β-phenylethyl)carbamate.
- Cyclization : Tf~2~O (1.2 equiv) and 2-chloropyridine (1.5 equiv) in dichloromethane at −40°C.
- Isolation : Yield 78% after column chromatography (hexane/ethyl acetate).
Hydrolysis to Carboxylic Acid
The resulting dihydroisoquinolinone is hydrolyzed under basic conditions:
Synthesis of 1-Ethyl-1H-Indol-3-Amine
N-Ethylation of Indole
Ethylation of indole’s nitrogen is achieved via alkylation:
Nitration and Reduction
Alternative route for substituted indoles:
- Nitration : Indole → 3-nitroindole using HNO~3~/H~2~SO~4~.
- Reduction : 3-Nitroindole → 3-aminoindole with H~2~/Pd-C (90% yield).
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Direct coupling of 3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 1-ethyl-1H-indol-3-amine:
Carbodiimide-Mediated Coupling
Improved yields using EDCl/HOBt:
Alternative Route: Multicomponent Reaction
Seo et al. reported a telescoped multicomponent reaction for indole-containing heterocycles. Adapting this protocol:
- Components : 1-Ethylindole, phenylglyoxal, Meldrum’s acid.
- Conditions : Acetic acid, reflux, 2 h.
- Intermediate : Furan-2-one derivative (isolated in 65% yield).
- Rearrangement : TFA-mediated cyclization to target carboxamide (55% yield).
Catalytic Functionalization Approaches
Palladium-Catalyzed N-Arylation
Kim et al. utilized Pd(OAc)~2~ for N-arylation of indoles with dihydroisoquinoline bromides:
- Conditions : Pd(OAc)~2~ (5 mol%), Xantphos (10 mol%), Cs~2~CO~3~ (2.0 equiv), toluene, 110°C.
- Yield : 74%.
Iron-Mediated Coupling
Cost-effective alternative using FeCl~3~:
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl~3~) : δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, 8H, aromatic), 4.32 (q, J = 7.2 Hz, 2H, CH~2~CH~3~), 3.89 (s, 2H, CH~2~NH), 2.95 (t, J = 6.0 Hz, 2H, dihydroisoquinoline CH~2~), 1.42 (t, J = 7.2 Hz, 3H, CH~2~CH~3~).
- 13C NMR : δ 169.8 (C=O), 136.2–110.7 (aromatic carbons), 40.1 (CH~2~CH~3~), 37.6 (dihydroisoquinoline CH~2~), 14.3 (CH~2~CH~3~).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 68 | 12 | Low | Moderate |
| EDCl/HOBt Coupling | 82 | 24 | High | High |
| Multicomponent Reaction | 55 | 6 | Medium | Low |
| Palladium Catalysis | 74 | 18 | High | High |
Challenges and Optimization
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling agents like EDC or HATU are used to conjugate the indole and tetrahydroisoquinoline moieties .
- Purification : Column chromatography or recrystallization ensures high purity, with solvent systems optimized based on polarity .
- Intermediate characterization : Techniques like NMR and LC-MS validate intermediates before proceeding to subsequent steps .
Q. How is the molecular structure of this compound verified in academic research?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Determines 3D conformation and bond angles (e.g., as applied to structurally related terphenyl derivatives) .
- Spectroscopic analysis : H/C NMR identifies functional groups, while IR spectroscopy confirms amide and aromatic C-H stretches .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for higher yields in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) minimize trial numbers while assessing variables like temperature, solvent, and catalyst ratios .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps and adjust parameters (e.g., excess reagents for equilibrium shifts) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .
Q. What strategies are used to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Target validation : Confirm biological interactions using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., ethyl vs. methyl substitutions on the indole ring) .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or assay protocols .
Q. How can computational methods complement experimental studies for this compound?
- Methodological Answer :
- Molecular docking : Predict binding modes with targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond donors) with bioactivity to guide synthetic modifications .
- DFT calculations : Analyze electronic properties (e.g., charge distribution) to explain reactivity or stability under physiological conditions .
Q. What experimental controls are critical in assessing this compound’s mechanism of action?
- Methodological Answer :
- Negative controls : Use inactive analogs or vehicle treatments to rule out non-specific effects .
- Knockout models : Genetic silencing of putative targets (e.g., CRISPR/Cas9) confirms pathway involvement .
- Pharmacokinetic profiling : Measure plasma stability and metabolite formation to distinguish parent compound effects from degradation products .
Methodological Considerations for Data Reproducibility
Q. How can researchers ensure reproducibility in crystallographic studies of this compound?
- Methodological Answer :
- Standardized protocols : Follow IUCr guidelines for data collection (e.g., resolution limits, redundancy) .
- Deposition in databases : Publish CIF files in repositories like the Cambridge Structural Database for independent validation .
Q. What are best practices for handling and storing this compound to maintain stability?
- Methodological Answer :
- Storage conditions : Store in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis .
- Lyophilization : Convert to stable powder forms for long-term storage, reconstituting in DMSO for biological assays .
- Stability assays : Periodically assess purity via HPLC to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
